molecular formula C6H6F2N2O B11785534 3-(Difluoromethoxy)pyridin-4-amine

3-(Difluoromethoxy)pyridin-4-amine

Cat. No.: B11785534
M. Wt: 160.12 g/mol
InChI Key: CWGTZLVWIZHUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)pyridin-4-amine is a heterocyclic compound featuring a pyridine ring substituted with a difluoromethoxy group at position 3 and an amine group at position 2. The difluoromethoxy moiety (-OCF₂H) is an electron-withdrawing group, influencing the electronic properties of the pyridine ring and the reactivity of the amine.

Its electronic profile, governed by the difluoromethoxy substituent, may enhance metabolic stability and bioavailability compared to non-fluorinated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

3-(difluoromethoxy)pyridin-4-amine

InChI

InChI=1S/C6H6F2N2O/c7-6(8)11-5-3-10-2-1-4(5)9/h1-3,6H,(H2,9,10)

InChI Key

CWGTZLVWIZHUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)pyridin-4-amine typically involves the introduction of the difluoromethoxy group and the amine group onto the pyridine ring. One common method involves the reaction of 3-hydroxy-4-aminopyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(Difluoromethoxy)pyridin-4-amine as a candidate for anticancer drug development. In vitro assays have demonstrated its efficacy against several cancer cell lines, including melanoma and breast cancer. The compound's mechanism of action often involves the inhibition of specific signaling pathways critical for tumor growth and survival.

  • Case Study : A study investigated a series of pyridine derivatives, including this compound, revealing that certain analogs exhibited significant antiproliferative activity against melanoma cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the amino group could enhance potency, suggesting avenues for further optimization .

Inhibition of Protein Targets

This compound has been explored for its ability to inhibit various protein targets implicated in disease processes. For instance, it has shown promise as an inhibitor of CDC42, a protein involved in cell signaling pathways related to cancer metastasis.

  • Research Findings : In a comprehensive evaluation of CDC42 inhibitors, derivatives containing the difluoromethoxy group were identified as having favorable pharmacokinetic profiles and enhanced bioavailability compared to other compounds lacking this substituent .

Antifungal Activity

The compound has also been assessed for antifungal properties. Preliminary screening revealed that certain derivatives exhibited moderate to strong antifungal activity against pathogenic fungi.

  • Bioassay Results : In vitro tests indicated that some derivatives of this compound showed significant inhibition against Botrytis cinerea and Sclerotinia sclerotiorum, suggesting potential applications in agricultural settings .
Application AreaTarget Organism/Cell LineActivity LevelReference
AnticancerMelanoma Cell LinesSignificant Inhibition
Protein InhibitionCDC42Favorable Potency
AntifungalBotrytis cinereaModerate to Strong

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(Difluoromethoxy)pyridin-4-amine with structurally related pyridin-4-amine derivatives:

Compound Name Substituent Position & Group Molecular Formula Purity (%) Key Properties/Applications Evidence Source
This compound Position 3: -OCF₂H C₆H₆F₂N₂O N/A Electron-withdrawing, synthetic intermediate
2-(Difluoromethoxy)pyridin-4-amine Position 2: -OCF₂H C₆H₆F₂N₂O N/A Positional isomer; altered electronic effects
3-(Trifluoromethyl)pyridin-4-amine Position 3: -CF₃ C₆H₅F₃N₂ 95 Stronger electron-withdrawing effect
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine HCl Position 3: -OCH₂CF₃ C₇H₈ClF₃N₂O 97 Enhanced solubility (hydrochloride salt)
3-(2-cyclohexylethyl)pyridin-4-amine HCl Position 3: -CH₂CH₂C₆H₁₁ C₁₃H₂₁ClN₂ N/A Bulky substituent; increased lipophilicity

Key Comparative Analysis

Electronic Effects
  • This compound vs. 3-(Trifluoromethyl)pyridin-4-amine : The trifluoromethyl group (-CF₃) exerts a stronger electron-withdrawing inductive effect than difluoromethoxy (-OCF₂H), reducing the basicity of the amine group. This may impact protonation states under physiological conditions, affecting drug-receptor interactions .
  • This compound vs. 2-(Difluoromethoxy)pyridin-4-amine : Positional isomerism alters the electronic distribution of the pyridine ring. The 3-substituted derivative may exhibit better resonance stabilization due to the para-amine group, enhancing stability in synthetic pathways .
Solubility and Physicochemical Properties
  • The hydrochloride salt of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine (97% purity) demonstrates improved aqueous solubility compared to free-base analogs, a critical factor in pharmaceutical formulations .

Biological Activity

3-(Difluoromethoxy)pyridin-4-amine is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. The unique difluoromethoxy group, combined with the pyridine ring and amine functionality, contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H7F2NO\text{C}_7\text{H}_7\text{F}_2\text{N}\text{O}
  • Molecular Weight : 233.04 g/mol
  • Chemical Formula : C₇H₇F₂N₃O

The presence of the difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets. This compound is typically available in dihydrochloride salt form, which improves its solubility and stability in biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The difluoromethoxy group is thought to enhance binding affinity due to its electron-withdrawing nature, which can stabilize interactions through hydrogen bonding and other non-covalent interactions .

Target Interactions

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer pathways.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.

Biological Activity and Pharmacological Studies

Research has indicated that this compound exhibits significant biological activity across several assays:

Activity Type Description Reference
AntiproliferativeDemonstrated activity against melanoma cancer cell lines with varying potency.
Enzyme InhibitionInhibits CDC42, a key regulator in cancer cell proliferation.
Solubility EnhancementImproved kinetic solubility compared to related compounds.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of pyridine compounds, including this compound. The results indicated that this compound exhibited a dose-dependent inhibition of cell growth in melanoma cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition Profile

In another study focused on CDC42 inhibitors, this compound was identified as a promising candidate due to its ability to inhibit CDC42 activity effectively. This inhibition was linked to alterations in the cytoskeletal dynamics of cancer cells, providing insights into its mechanism of action .

Q & A

Q. What are the common synthetic routes for 3-(Difluoromethoxy)pyridin-4-amine, and how can reaction conditions be optimized for higher yield?

The synthesis of this compound typically involves nucleophilic substitution reactions. For example, fluorinated pyridine derivatives can be synthesized via substitution of halogenated precursors with difluoromethoxy groups under controlled conditions. Key variables include:

  • Catalysts : Use of sodium azide or transition-metal catalysts to enhance regioselectivity .
  • Temperature : Reactions performed at 60–80°C improve reaction kinetics without promoting side reactions .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity and yield .
    Post-synthesis, HPLC purification (≥99% purity) and mass spectrometry (MS) are recommended for validation .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR resolve structural features like aromatic protons and substituent environments (e.g., δ 7.2–8.5 ppm for pyridine protons) .
  • X-ray Crystallography : SHELX software is widely used for single-crystal structure determination, providing bond lengths and angles with high precision (e.g., C–F bond distances ~1.34 Å) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>99%) and identifies impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological activity often arise from structural variations or assay conditions. To address this:

  • Comparative Assays : Test derivatives under standardized conditions (e.g., IC50_{50} measurements against consistent protein targets) .
  • Structural Analysis : Correlate activity with substituent positioning using X-ray data (e.g., trifluoromethyl groups enhancing binding affinity via hydrophobic interactions) .
  • Meta-Analysis : Review multiple studies to identify trends (e.g., fluorine substitution improving metabolic stability but reducing solubility) .

Q. What experimental design considerations are critical when studying the structure-activity relationships (SAR) of fluorinated pyridine derivatives?

  • Controlled Functionalization : Systematically vary substituents (e.g., replacing difluoromethoxy with trifluoromethyl) to isolate electronic and steric effects .
  • Computational Modeling : Density Functional Theory (DFT) predicts electron distribution and reactive sites, guiding synthesis priorities .
  • Biological Validation : Use orthogonal assays (e.g., enzyme inhibition and cell viability tests) to confirm target specificity .

Q. What advanced computational methods complement experimental data in predicting the reactivity of this compound?

  • Molecular Dynamics Simulations : Model solvation effects and conformational stability (e.g., intramolecular hydrogen bonding in polar solvents) .
  • Docking Studies : Predict binding modes with biological targets (e.g., PCSK9 inhibitors in ) using software like AutoDock .
  • QSAR Models : Relate substituent properties (e.g., Hammett constants) to activity trends .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in synthetic yields reported for this compound derivatives?

Divergent yields may stem from:

  • Reagent Purity : Impurities in starting materials (e.g., halogenated pyridines) reduce efficiency. Use HPLC-validated precursors .
  • Reaction Scaling : Pilot-scale reactions (e.g., 1 mmol vs. 10 mmol) may require adjusted catalyst loading or mixing rates .
  • Ambient Conditions : Moisture-sensitive reactions (e.g., Grignard additions) demand inert atmospheres .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing this compound?

  • Detailed Protocols : Document reaction parameters (e.g., exact stoichiometry, heating rates) .
  • Quality Control : Use inline FTIR to monitor intermediate formation .
  • Collaborative Validation : Share samples with independent labs for NMR and MS cross-verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.